molecular formula C11H12FIO2 B1414227 (Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol CAS No. 2098457-02-2

(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol

Cat. No. B1414227
CAS RN: 2098457-02-2
M. Wt: 322.11 g/mol
InChI Key: ZMGMGFCJMOXART-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorobenzyl group, the iodine atom, and the hydroxyl groups. The exact synthesis pathway would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR . The fluorine atom, in particular, can be analyzed using 19F NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The iodine atom and the hydroxyl groups are likely reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might influence its reactivity and the hydroxyl groups might confer polarity .

Scientific Research Applications

Crystal Structure Analysis

  • Synthesis and Analysis of Fluorobenzyl Compounds: A study by Lv Zhi (2009) focused on the synthesis and crystal structure of fluorobenzyl compounds, providing insights into their molecular arrangements and potential applications in material science and pharmaceuticals.

HIV Integrase Inhibition

  • HIV Integrase Inhibitors: Research by J. Bacsa et al. (2013) detailed the structure of a novel HIV integrase inhibitor containing fluorobenzyl groups, showcasing its potential in antiretroviral therapy.

Organic Synthesis

  • Preparation of Iodo Allylic Alcohols: The work by Douglass F. Taber et al. (2008) demonstrated efficient methods to convert diols to iodo allylic alcohols, which are valuable in synthetic organic chemistry.

Catalysis

  • Catalytic Reactions Involving Dichlorobutenes: A. Guijarro and M. Yus (1994) explored reactions with dichlorobutenes, shedding light on catalyst behavior in organic synthesis processes. (Guijarro & Yus, 1994)

Phosphorylation in Peptide Synthesis

  • Phosphopeptide Synthesis: J. Perich and R. Johns (1991) discussed the use of halobenzyl phosphoramidite reagents in peptide synthesis, a crucial aspect of biochemistry. (Perich & Johns, 1991)

Nanotechnology

  • Zinc(II) Complexes for Nanoparticles: Pandurangan Selvaganapathi et al. (2018) researched zinc(II) complexes with N,N-di(4-fluorobenzyl)dithiocarbamate, relevant in the development of zinc sulfide nanoparticles. (Selvaganapathi et al., 2018)

Catalytic Reactions

  • Catalytic Isomerization of Diols: B. Seddig and J. Alm (1987) studied the catalytic isomerization of diols, contributing to the field of catalysis and organic transformations. (Seddig & Alm, 1987)

Fluorescent Chemosensors

  • Selective Detection of Metal Ions: Research by U. Fegade et al. (2015) on a fluorescent receptor showcased its ability to detect Cu(2+) and Zn(2+), indicating its application in chemosensors and molecular logic gates. (Fegade et al., 2015)

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used in a biological context, it might interact with biological macromolecules in specific ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses, and its biological activity .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c12-10-3-1-8(2-4-10)5-9(6-14)11(13)7-15/h1-4,14-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMGFCJMOXART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=C(CO)I)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol
Reactant of Route 2
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol
Reactant of Route 3
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol
Reactant of Route 4
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol
Reactant of Route 5
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol
Reactant of Route 6
(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol

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